1-ethyl-5-methyl-4-nitro-1H-pyrazole

Descripción general

Descripción

1-ethyl-5-methyl-4-nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a component of 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid .

Synthesis Analysis

Pyrazoles, including 1-ethyl-5-methyl-4-nitro-1H-pyrazole, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

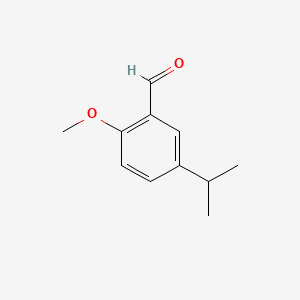

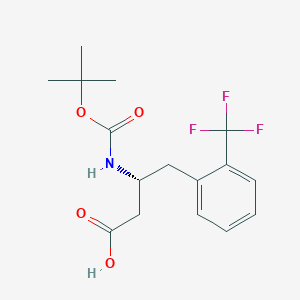

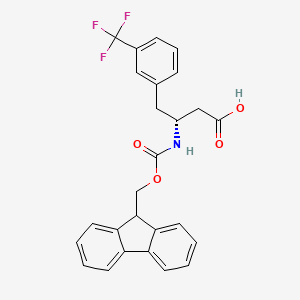

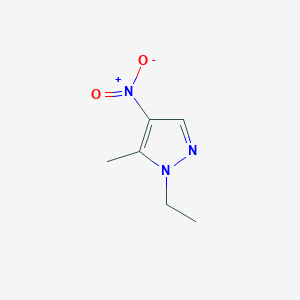

The molecular structure of 1-ethyl-5-methyl-4-nitro-1H-pyrazole is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles, including 1-ethyl-5-methyl-4-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1-ethyl-5-methyl-4-nitro-1H-pyrazole is a solid compound . Its InChI code is 1S/C7H9N3O4/c1-3-9-6 (7 (11)14-2)5 (4-8-9)10 (12)13/h4H,3H2,1-2H3 and its InChI key is BGIFTQTZYMZQPN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 1-Ethyl-5-Methyl-4-Nitro-1H-Pyrazole Applications

1-Ethyl-5-methyl-4-nitro-1H-pyrazole is a chemical compound with a variety of potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmaceutical Research: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole may serve as a precursor in the synthesis of pharmaceuticals. Pyrazole derivatives are known to exhibit a range of biological activities and can be integral in the development of new therapeutic agents. The nitro group in particular can be a key functional group in pharmacophores, the portions of molecules responsible for their biological action.

Agricultural Chemistry: In agriculture, this compound could be used in the design of novel pesticides or herbicides. The pyrazole ring is a common motif in agrochemicals due to its stability and bioactivity. Its modification through ethylation and methylation can lead to compounds with specific action against pests or weeds.

Material Science: The nitro group of 1-ethyl-5-methyl-4-nitro-1H-pyrazole can be utilized in the synthesis of advanced materials. For instance, it could be involved in the creation of polymers with enhanced properties or in the development of organic semiconductors for electronic devices.

Catalysis: This compound might act as a ligand in catalytic systems. The pyrazole moiety can coordinate to metals, forming complexes that catalyze various chemical reactions. Such catalysts can be applied in industrial processes to improve efficiency and selectivity.

Analytical Chemistry: As an analytical standard, 1-ethyl-5-methyl-4-nitro-1H-pyrazole can be used in chromatography and spectrometry for the identification and quantification of similar compounds in mixtures. Its distinct chemical structure allows for precise measurements in complex analyses.

Environmental Science: In environmental science, this compound’s derivatives could be studied for their degradation products and environmental fate. Understanding how such compounds break down in nature can inform the development of more eco-friendly chemicals.

Chemical Synthesis: The compound can serve as a building block in organic synthesis. Its reactive groups allow for a variety of chemical transformations, leading to the creation of complex molecules for further study or application.

Nanotechnology: Lastly, 1-ethyl-5-methyl-4-nitro-1H-pyrazole could find applications in nanotechnology. By incorporating this compound into nanoscale structures, researchers could explore new properties and applications in areas like drug delivery and sensor technology.

Each of these applications leverages the unique chemical structure of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, demonstrating the compound’s versatility in scientific research. While the current data does not provide specific examples of research involving this exact compound, the general roles of pyrazole derivatives in these fields are well-documented . It’s important to note that the actual use of this compound in any of the mentioned applications would require further empirical research to establish its efficacy and safety.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the specific biological targets and their roles are still under investigation.

Mode of Action

Pyrazole derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Pyrazole derivatives have been found to be involved in a variety of biological processes, indicating that they may influence numerous pathways .

Propiedades

IUPAC Name |

1-ethyl-5-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTMVJNKTKVOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290242 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-4-nitro-1H-pyrazole | |

CAS RN |

1001500-30-6 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.